Avoparcin-alpha - 73957-86-5

Avoparcin-alpha

Catalog Number: EVT-3198320
CAS Number: 73957-86-5
Molecular Formula: C89H102ClN9O36
Molecular Weight: 1909.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Avoparcin-alpha is a prominent member of the glycopeptide antibiotic family, structurally similar to Vancomycin. [, , ] It exists alongside Avoparcin-beta in the pharmaceutical preparation "Avoparcin." [, ] Notably, these two molecules differ by a single chlorine atom. [] While often investigated alongside Avoparcin-beta, Avoparcin-alpha's specific role in scientific research primarily revolves around its interactions with bacterial cell walls, particularly those mimicking Vancomycin-resistant Enterococci (VRE). [] This focus stems from the hypothesis that Avoparcin's historical use in livestock might be linked to the emergence of VRE. []

Avoparcin-beta

  • Compound Description: Avoparcin-beta is a glycopeptide antibiotic closely related to Avoparcin-alpha. It is a major component of the pharmaceutical preparation avoparcin. [, ] It exhibits activity against Gram-positive bacteria. []
  • Relevance: Avoparcin-beta shares a nearly identical structure with Avoparcin-alpha, differing only by the absence of a chlorine atom. [] Both compounds are typically found together and are analyzed as part of avoparcin content. [, , ]

Ristomycin A (Ristocetin A)

  • Compound Description: Ristomycin A is a glycopeptide antibiotic. [] It can be separated from vancomycin and quantified using High Performance Liquid Chromatography (HPLC). []
  • Relevance: Ristomycin A belongs to the same class of glycopeptide antibiotics as Avoparcin-alpha, indicating structural similarities in their core structures. [] They are often studied comparatively in HPLC analyses. []
  • Compound Description: This compound represents the major component of the A-35512 B antibiotic complex, although its specific structure hasn't been detailed in the provided abstracts. []
  • Relevance: This compound is mentioned in the context of HPLC separation alongside Avoparcin-alpha, suggesting it shares structural similarities that allow for their chromatographic differentiation. [] It might belong to the same broader class of antibiotics as Avoparcin-alpha. []

Vancomycin

  • Compound Description: Vancomycin is a glycopeptide antibiotic used to treat bacterial infections. [] It acts by inhibiting bacterial cell wall synthesis. []
  • Relevance: Vancomycin is structurally similar to both Avoparcin-alpha and Avoparcin-beta. [, ] Their shared mechanism of action and similar binding affinities to bacterial cell-wall receptor-mimicking peptides further highlight their structural relationships. [, ]

Chloropolysporin A

  • Compound Description: Chloropolysporin A is a glycopeptide antibiotic that exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [] Derivatives of Chloropolysporin A, where sugar moieties are removed, show even stronger antibacterial activities. []
  • Relevance: Chloropolysporin A, alongside its deglycosylated derivatives, were studied comparatively with Avoparcin-alpha and its derivatives, highlighting the structural similarities between these glycopeptide antibiotics. [] The study focused on enzymatic and chemical deglycosylation methods applicable to both Chloropolysporin A and Avoparcin-alpha, further emphasizing their structural resemblance. []

Chloropolysporin B

  • Compound Description: Chloropolysporin B is a glycopeptide antibiotic with activity against Gram-positive bacteria. [] Like Chloropolysporin A, it also demonstrates growth-promoting activity in broiler chickens. []
  • Relevance: Chloropolysporin B was studied alongside Avoparcin-alpha, focusing on the comparative biological properties of these glycopeptide antibiotics. [] This suggests a close structural relationship between them. []

Chloropolysporin C

  • Compound Description: Chloropolysporin C is a glycopeptide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [] It exhibits synergistic effects with beta-lactam antibiotics against MRSA. []
  • Relevance: Similar to Chloropolysporin A and B, Chloropolysporin C was included in a comparative study with Avoparcin-alpha to analyze their biological properties, indicating structural similarities within this group of glycopeptide antibiotics. []
Overview

Avoparcin-alpha is a glycopeptide antibiotic derived from the fermentation process of Amycolatopsis orientalis. It is structurally related to vancomycin and is primarily known for its antibacterial properties, particularly against gram-positive bacteria. Avoparcin-alpha has been utilized in veterinary medicine, notably as a growth promoter in livestock feed, although its use has been restricted in many countries due to concerns about antibiotic resistance.

Source and Classification

Avoparcin-alpha is classified as a glycopeptide antibiotic. It is produced by the fermentation of specific strains of Amycolatopsis orientalis, which are actinobacteria. The compound was initially isolated from a culture broth and has been extensively studied for its chemical structure and biological activity. The chemical formula for Avoparcin-alpha is C83H92ClN9O31C_{83}H_{92}ClN_9O_{31} with a molecular weight of approximately 1,585.84 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Avoparcin-alpha involves several steps, primarily focusing on fermentation techniques. The process begins with the cultivation of Amycolatopsis orientalis in a suitable growth medium, allowing the bacteria to produce the antibiotic during the stationary phase of growth.

Purification of Avoparcin-alpha typically involves:

  • Extraction: The antibiotic is extracted from the fermentation broth using organic solvents.
  • Chromatography: High-performance liquid chromatography (HPLC) is employed to separate and purify the active compounds from impurities.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the compound .
Molecular Structure Analysis

Structure and Data

Avoparcin-alpha exhibits a complex molecular structure characterized by multiple aromatic rings and carbohydrate side chains. The compound contains:

  • Seven aromatic rings
  • Four phenolic moieties
  • Four carbohydrate side chains
  • Sixteen hydroxyl groups
  • One carboxylic acid
  • Two primary amines
  • One secondary amine
  • Two chlorine atoms

The presence of these functional groups contributes to its diverse interactions with biological targets .

Chemical Structure Representation

The detailed chemical structure includes:

  • A central cyclic structure typical of glycopeptides.
  • Multiple stereogenic centers that contribute to its enantiomeric properties.
Chemical Reactions Analysis

Reactions and Technical Details

Avoparcin-alpha participates in various chemical reactions, primarily through its hydroxyl and amine groups, which can form hydrogen bonds and participate in nucleophilic attacks. The interactions with bacterial cell wall precursors are significant, as they inhibit cell wall synthesis, leading to bacterial cell lysis.

The compound's reactivity can be summarized as follows:

  • Hydrogen Bonding: Essential for binding to bacterial targets.
  • Nucleophilic Attack: Hydroxyl groups can act as nucleophiles in biochemical reactions.
Mechanism of Action

Process and Data

Avoparcin-alpha exerts its antibacterial effects by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in bacterial cell walls. This binding inhibits transglycosylation and transpeptidation processes essential for cell wall synthesis, ultimately leading to cell death.

The mechanism can be described in several steps:

  1. Binding: Avoparcin-alpha binds specifically to the D-Ala-D-Ala motif.
  2. Inhibition: This prevents the incorporation of peptidoglycan units into the growing cell wall.
  3. Cell Lysis: The inability to synthesize a functional cell wall results in osmotic instability and lysis of the bacterial cell .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water, with varying solubility depending on pH.
  • Stability: Sensitive to light and heat; should be stored in a cool, dark place.

Chemical Properties

  • pH Stability Range: Stable within a pH range of 4–7.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for glycopeptides.

Relevant analytical methods include HPLC for purity assessment and NMR for structural confirmation .

Applications

Scientific Uses

Avoparcin-alpha has several applications in science and industry:

  1. Veterinary Medicine: Used as an antibiotic growth promoter in livestock feed (though restricted due to resistance concerns).
  2. Research: Studied for its potential as a chiral stationary phase in chromatography due to its unique structural properties .
  3. Antibiotic Resistance Studies: Investigated for its role in developing resistance patterns among bacteria.
Introduction: Historical Context and Regulatory Significance

Development and Agricultural Deployment as a Growth Promoter

Avoparcin-alpha functions through binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, inhibiting cell wall synthesis in Gram-positive bacteria [1]. Its low oral bioavailability (<5%) made it particularly suited for continuous in-feed administration, as minimal systemic absorption reduced regulatory concerns about tissue residues. By the early 1990s, avoparcin was incorporated into livestock rations across multiple continents:

Table 1: Global Agricultural Use Patterns of Avoparcin (Pre-Bans)

RegionPrimary Livestock TargetsReported Benefits
European UnionBroiler chickens, pigs2-7% weight gain enhancement
AustraliaCattle, poultryNecrotic enteritis prevention
NorwayPoultry (turkeys/broilers)Feed conversion efficiency

Studies confirmed its growth-promoting effects occurred at subtherapeutic doses (5-40 mg/kg feed), creating continuous selective pressure on gut microbiota [1] [5]. This persistent low-dose exposure became later implicated in selecting for vanA-mediated resistance—a high-level vancomycin resistance mechanism transferable via plasmids or transposons [1]. Critically, avoparcin shared this resistance pathway with vancomycin, creating a direct ecological bridge between veterinary and human medicine.

Global Regulatory Disparities: Bans in the EU, Australia, and the United States

Regulatory responses diverged significantly across jurisdictions once VRE surveillance data emerged:

  • European Union: Denmark instituted the first ban in 1995 after cohort studies demonstrated a 2.9-3.3x increased VRE risk on avoparcin-exposed farms [2]. A full EU prohibition followed in 1997, driven by evidence linking avoparcin to vancomycin-resistant Enterococcus faecium in poultry and pigs [1] [4]. Post-ban surveillance showed striking reductions: Norwegian poultry farms exhibited a VRE prevalence drop from 97% (exposed flocks) to <20% (non-exposed) within 18 months [5].
  • Australia: Initially permitting avoparcin under Maximum Residue Limits (MRLs), Australia prohibited it in the early 2000s after EU bans and mounting evidence of vanA gene reservoirs in food animals [1] [4].
  • United States: Avoparcin was never approved for animal use due to preemptive concerns about vancomycin cross-resistance [4] [10]. This contrasted sharply with approvals for chemically distinct growth promoters like bacitracin.

Table 2: Chronology of Avoparcin Regulatory Actions

YearRegion/CountryRegulatory ActionKey Evidence Triggering Action
1995DenmarkFeed additive ban3.3x higher VRE risk in exposed pigs [2]
1997EU-wideFull prohibitionVRE colonization in 97% of avoparcin-using poultry farms [5]
1998NorwayRetrospective banPersistence of VRE 3 years post-withdrawal [5]
~2000AustraliaUse prohibitionEmergence of vanA in livestock-associated enterococci
N/AUSANon-approvalPrecautionary principle for vancomycin analog

Theoretical Frameworks for Antibiotic Resistance Selection in Agriculture

The avoparcin case exemplifies three interconnected resistance selection models relevant to One Health:

  • Direct Selection of vanA-Mediated Resistance:The vanA operon, located on transposon Tn1546, confers high-level resistance (MIC ≥64 µg/mL) to both avoparcin and vancomycin [1]. Continuous avoparcin exposure selected for vanA-positive enterococci in livestock guts—a phenomenon confirmed in Danish swine (RR=3.3) and poultry (RR=2.9) [2]. Molecular analyses confirmed identical Tn1546 variants in animal and human VRE isolates, suggesting zoonotic transmission [1].

  • Co-Selection via Multi-Resistance Platforms:Avoparcin-resistant enterococci frequently harbored resistance genes for erythromycin (ermB), tetracycline (tetM), and gentamicin (aac6-aph2) [1] [3]. This created reservoirs of multidrug-resistant strains where non-glycopeptide antibiotics could maintain vanA persistence even post-avoparcin bans.

  • Persistence Mechanisms in Absence of Selection Pressure:Norwegian studies revealed VRE persisted in 96-98% of previously exposed poultry farms >18 months post-ban [5]. Contributing factors included:

  • Stable integration of vanA into bacterial chromosomes
  • Co-selection by other antimicrobials (e.g., tetracyclines)
  • Environmental contamination through manure

Properties

CAS Number

73957-86-5

Product Name

Avoparcin-alpha

IUPAC Name

(1S,18R,19R,22S,25R,28R,40R)-4-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-49-chloro-32,35,37-trihydroxy-22-(4-hydroxyphenyl)-19-[[(2S)-2-(methylamino)-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetyl]amino]-20,23,26,42,44-pentaoxo-18-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37-pentadecaene-40-carboxylic acid

Molecular Formula

C89H102ClN9O36

Molecular Weight

1909.2 g/mol

InChI

InChI=1S/C89H102ClN9O36/c1-31-67(106)47(91)26-58(124-31)130-52-28-53-46(90)20-38(52)21-49-80(116)98-65(86(122)123)45-24-41(103)25-51(105)60(45)44-19-37(11-18-50(44)104)63(82(118)94-49)96-84(120)64-39-22-54(78(55(23-39)129-53)135-89-79(74(113)71(110)57(30-101)132-89)133-59-27-48(92)68(107)32(2)125-59)127-42-16-9-36(10-17-42)77(134-88-76(115)73(112)70(109)56(29-100)131-88)66(85(121)95-62(83(119)97-64)35-5-12-40(102)13-6-35)99-81(117)61(93-4)34-7-14-43(15-8-34)128-87-75(114)72(111)69(108)33(3)126-87/h5-20,22-25,28,31-33,47-49,56-59,61-77,79,87-89,93,100-115H,21,26-27,29-30,91-92H2,1-4H3,(H,94,118)(H,95,121)(H,96,120)(H,97,119)(H,98,116)(H,99,117)(H,122,123)/t31-,32-,33-,47+,48+,49-,56-,57+,58-,59-,61-,62-,63+,64+,65+,66+,67-,68-,69-,70-,71+,72+,73+,74-,75+,76+,77+,79+,87-,88-,89-/m0/s1

InChI Key

JWFVWARSGMYXRN-HTQQBIQNSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(CC7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)C(=C6)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(CC7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)C(=C6)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C[C@H]7C(=O)N[C@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O)NC(=O)[C@H](C1=CC=C(C=C1)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)NC)C1=CC=C(C=C1)O)O)C(=O)O)C(=C6)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)Cl)CO)O)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.